molecular formula C10H19NO4S2 B5587574 1-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]azepane

1-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]azepane

Cat. No.: B5587574
M. Wt: 281.4 g/mol
InChI Key: FQWRTAYXCRQAHY-UHFFFAOYSA-N
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Description

1-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]azepane is a chemical compound characterized by its unique structure, which includes a sulfonyl group attached to an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]azepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted azepane derivatives .

Mechanism of Action

The mechanism of action of 1-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various signaling pathways and biological processes .

Comparison with Similar Compounds

Uniqueness: 1-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]azepane is unique due to its azepane ring, which imparts distinct chemical and biological properties compared to other sulfonyl-containing compounds. Its structure allows for specific interactions with molecular targets, making it valuable in various research applications .

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)thiolane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S2/c12-16(13)8-5-10(9-16)17(14,15)11-6-3-1-2-4-7-11/h10H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWRTAYXCRQAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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